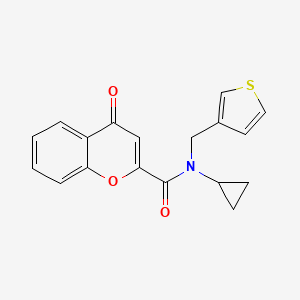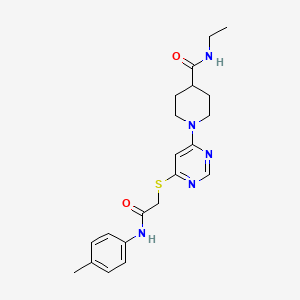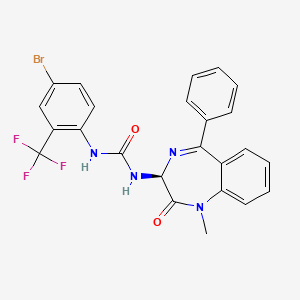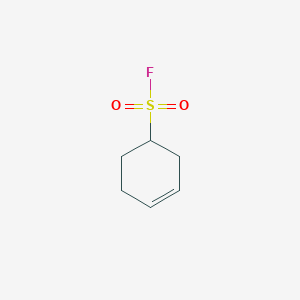
N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide, also known as CCT251545, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide involves the inhibition of the enzyme WDR5, which is involved in the regulation of gene expression. By inhibiting WDR5, N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide disrupts the activity of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit cell proliferation and induce cell cycle arrest. These effects are thought to be mediated through the inhibition of WDR5 and the subsequent disruption of gene expression.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide is its specificity for WDR5, which makes it a useful tool for studying the role of this enzyme in cancer biology. However, one limitation is its relatively low potency compared to other WDR5 inhibitors, which may require higher concentrations for effective inhibition.
Future Directions
Future research on N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide may focus on improving its potency and selectivity, as well as investigating its potential therapeutic applications in combination with other chemotherapy drugs. Additionally, further studies may explore the role of WDR5 inhibition in other diseases beyond cancer.
Synthesis Methods
The synthesis of N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting material is 4-hydroxycoumarin, which is reacted with cyclopropylamine to form N-cyclopropyl-4-hydroxycoumarin. This intermediate is then reacted with thiophen-3-ylmethylamine to form N-cyclopropyl-4-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide. Finally, the carboxamide group is oxidized to form the desired compound, N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide.
Scientific Research Applications
N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide has been found to be effective in combination with other chemotherapy drugs, suggesting that it may have a synergistic effect.
properties
IUPAC Name |
N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c20-15-9-17(22-16-4-2-1-3-14(15)16)18(21)19(13-5-6-13)10-12-7-8-23-11-12/h1-4,7-9,11,13H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYIEMUCAQANKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2354403.png)
![3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid](/img/structure/B2354404.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354407.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2354410.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2354417.png)
![1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354418.png)
![4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2354421.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine](/img/structure/B2354423.png)